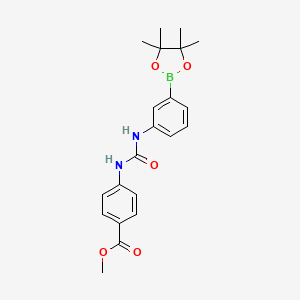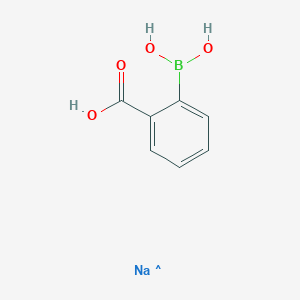
Yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yl)acetic acid, also known as imidazol-1-yl-acetic acid, is a compound characterized by the presence of an imidazole ring attached to an acetic acid moiety. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-acetic acid can be achieved through N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method is practical and convenient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of imidazol-1-yl-acetic acid typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazol-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Imidazol-1-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of imidazol-1-yl-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as phospholipase A2 and interact with proteins involved in cell signaling pathways. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
Imidazol-1-yl-acetic acid is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Properties
CAS No. |
1263284-22-5 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(2-amino-6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-8-2-3-9-7(5-8)1-4-11(14)10(9)6-12(15)16/h2-3,5,10-11H,1,4,6,14H2,(H,15,16) |
InChI Key |
ZKRGSQHRKXHCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C1N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















